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Compound of Interest

Compound Name:
4-(3-Fluoro-benzyloxy)-

phenylamine hydrochloride

CAS No.: 57181-87-0

Cat. No.: B13922637

Get Quote

Critical Intermediate for EGFR/ErbB-2 Tyrosine Kinase
Inhibitors[1]
Executive Summary
3-Chloro-4-(3-fluorobenzyloxy)phenylamine (CAS 202197-26-0) is a high-value

pharmacophore intermediate used primarily in the synthesis of Lapatinib (Tykerb/Tyverb), a

dual tyrosine kinase inhibitor targeting EGFR (ErbB-1) and HER2 (ErbB-2).[1] Its structural

integrity—specifically the ether linkage and the halogenated aromatic rings—is pivotal for the

drug's binding affinity within the ATP-binding pocket of the kinase domain. This guide details

the physicochemical profile, validated synthesis routes, quality control parameters, and

handling protocols for this compound.
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Parameter Detail

Primary Name 3-Chloro-4-(3-fluorobenzyloxy)phenylamine

IUPAC Name 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline

Common Synonyms

Lapatinib Intermediate A; 3-Chloro-4-(3-

fluorobenzyloxy)aniline; 4-(3-

Fluorobenzyloxy)-3-chloroaniline

CAS Number (Free Base) 202197-26-0

CAS Number (HCl Salt)

Not formally assigned in public registries;

typically referenced via free base CAS.[2][3][4]

[5][6]

Molecular Formula
C₁₃H₁₁ClFNO (Free Base) / C₁₃H₁₂Cl₂FNO (HCl

Salt)

Molecular Weight
251.68 g/mol (Free Base) / 288.14 g/mol (HCl

Salt)

SMILES Nc1ccc(OCc2cccc(F)c2)c(Cl)c1

Physicochemical Properties
Appearance: Off-white to pale beige crystalline powder.

Melting Point: 78.0 – 82.0 °C (Free Base).[6]

Solubility:

High: DMSO, Dimethylformamide (DMF), Methanol.

Moderate: Dichloromethane, Ethyl Acetate.

Low/Insoluble: Water (Free base is insoluble; HCl salt is moderately water-soluble).

pKa: ~3.98 (Aniline nitrogen).[6]
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The industrial synthesis of this intermediate is a self-validating sequence involving nucleophilic

aromatic substitution followed by nitro reduction. The causality of reagent choice is driven by

the need to minimize defluorination and prevent ether cleavage.

Validated Synthetic Pathway
Etherification (Williamson Ether Synthesis):

Reactants: 2-Chloro-4-nitrophenol + 3-Fluorobenzyl bromide (or chloride).

Conditions: K₂CO₃ (base), DMF or Acetonitrile (solvent), 60-80°C.

Mechanism: S_N2 attack of the phenoxide ion on the benzyl halide.

Critical Control Point: Moisture control is essential to prevent hydrolysis of the benzyl

halide to the corresponding alcohol.

Nitro Reduction:

Precursor: 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene.[6]

Method A (Catalytic Hydrogenation): H₂, Pt/C or Raney Ni. Risk: Dehalogenation (loss of

Cl or F).

Method B (Chemical Reduction - Preferred): Iron powder/NH₄Cl or SnCl₂. Benefit: High

chemoselectivity; preserves the halogen substituents.

Process Flow Diagram (Graphviz)
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Fe / NH4Cl
EtOH/H2O, Reflux
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Figure 1: Two-step industrial synthesis pathway preserving the halogenated scaffold.

Experimental Protocol (Self-Validating)
Step 1: Etherification

Charge a reactor with 2-Chloro-4-nitrophenol (1.0 eq) and K₂CO₃ (1.5 eq) in DMF (5 vol).

Stir at 25°C for 30 min to generate the phenoxide.

Slowly add 3-Fluorobenzyl bromide (1.05 eq) to control exotherm.

Heat to 60°C and monitor by HPLC until starting phenol is <0.5%.

Validation: Quench with water. The nitro intermediate precipitates. Filter and wash with water

to remove inorganic salts.

Step 2: Reduction (Iron/Ammonium Chloride Method)

Suspend the nitro intermediate in Ethanol/Water (3:1 ratio).

Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).

Heat to reflux (approx. 78°C) for 2-4 hours.
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Validation: Monitor by TLC or HPLC. Disappearance of the nitro peak and appearance of the

amine peak confirms conversion.

Hot filter to remove iron oxides. Concentrate filtrate.[6]

HCl Salt Formation: Dissolve the crude amine in EtOAc, cool to 0-5°C, and bubble dry HCl

gas or add HCl/Dioxane. The hydrochloride salt precipitates as a white solid.

Quality Control & Characterization
To ensure suitability for drug development, the compound must meet rigorous specifications.

Test Specification Analytical Method

Assay ≥ 98.0%
HPLC (C18 column,

ACN/Water gradient)

Appearance White to off-white powder Visual Inspection

Identification Conforms to Structure ¹H-NMR, IR, Mass Spec

Loss on Drying ≤ 0.5% Gravimetric

Residue on Ignition ≤ 0.1% Gravimetric

Heavy Metals ≤ 20 ppm ICP-MS

Related Substances Max single impurity ≤ 0.15% HPLC

Key Impurities:

Des-fluoro analog: Originates from impurity in the benzyl bromide starting material.

O-Dealkylated phenol: Result of ether cleavage during harsh acidic workup.

Dimerized azo compounds: Byproducts of incomplete nitro reduction.

Applications in Drug Discovery
The primary utility of this compound lies in its role as the "Head" and "Linker" moiety in the

synthesis of 4-anilinoquinazoline kinase inhibitors.
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Lapatinib Synthesis Workflow
The amine group of the intermediate reacts with 4-chloro-6-iodoquinazoline to form the core

scaffold of Lapatinib.

3-Chloro-4-(3-fluorobenzyloxy)phenylamine
(The Topic Compound)

S_NAr Coupling Reaction
(Isopropanol, Reflux)

4-Chloro-6-iodoquinazoline

Lapatinib Intermediate Core
(N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-4-quinazolinamine)

Lapatinib Ditosylate
(Final API)

 Suzuki Coupling &
Reductive Amination
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Figure 2: Integration of the intermediate into the Lapatinib manufacturing stream.

Safety & Handling (SDS Summary)
GHS Classification:

Acute Toxicity, Oral (Category 4) - H302.

Skin Irritation (Category 2) - H315.

Eye Irritation (Category 2A) - H319.

Specific Target Organ Toxicity (STOT) - Single Exposure (Category 3) - H335.[6]
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Handling: Use in a fume hood. Avoid dust generation. Wear nitrile gloves and safety goggles.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to

oxidation (darkening upon air exposure).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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